molecular formula C15H22N2O2S B2434042 1-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 2034568-84-6

1-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-1-(2-(thiophen-2-yl)ethyl)urea

Cat. No. B2434042
CAS RN: 2034568-84-6
M. Wt: 294.41
InChI Key: HRYCEMOQTGQQPO-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-1-(2-(thiophen-2-yl)ethyl)urea, also known as CTU, is a synthetic compound that has been studied for its potential use as an anticancer agent. CTU belongs to a class of compounds known as ureas, which have been shown to have antitumor activity.

Scientific Research Applications

Flexibility and Bioactivity Enhancement

The compound's unique structure allows for flexibility in molecular design, making it a candidate for bioactivity enhancement in drug discovery. For instance, compounds with a similar structural motif have been synthesized and assessed for their antiacetylcholinesterase activity, where the flexibility of the spacer between pharmacophoric units was crucial for achieving high inhibitory activities (J. Vidaluc et al., 1995). This suggests that the cyclopropyl and tetrahydrofuran (THF) components in the compound of interest could be exploited to optimize interactions with biological targets.

Molecular Structure and Spectroscopy

The compound is likely to possess interesting spectroscopic properties due to its complex molecular structure. A related study on a compound with cyclopropyl and THF groups focused on its molecular structure, vibrational spectra, and electronic properties, demonstrating significant potential for non-linear optical applications (E. S. Al-Abdullah et al., 2014). This implies that "1-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-1-(2-(thiophen-2-yl)ethyl)urea" could be investigated for its optical properties, potentially contributing to the development of materials with novel optical characteristics.

Catalysis and Synthetic Applications

The cyclopropyl and THF groups are known for their reactivity and have been utilized in various catalytic and synthetic processes. For example, the cyclopropane ring has been regioselectively opened in synthetic applications, yielding products with significant yields (M. Yamashita et al., 1995). This demonstrates the compound's potential as a versatile building block in organic synthesis, particularly in the construction of complex molecules.

Enantioselective Synthesis and Chiral Applications

Compounds containing cyclopropyl and THF groups have been explored for their potential in enantioselective synthesis, a key area in the development of chiral drugs and materials. The cyclopropane moiety, in particular, has been employed in dynamic kinetic asymmetric transformations to prepare enantioenriched tetrahydrofuran derivatives, showcasing high diastereoselectivity and enantioselectivity (A. T. Parsons et al., 2009). This highlights the potential of "1-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-1-(2-(thiophen-2-yl)ethyl)urea" in chiral synthesis and its applications in creating enantiomerically pure compounds.

properties

IUPAC Name

1-cyclopropyl-3-(oxolan-2-ylmethyl)-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c18-15(16-11-13-3-1-9-19-13)17(12-5-6-12)8-7-14-4-2-10-20-14/h2,4,10,12-13H,1,3,5-9,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYCEMOQTGQQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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